N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide
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Overview
Description
N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide is a complex organic compound that features a unique combination of an adamantane core and an isothiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide typically involves multiple steps. One common method includes the reaction of adamantanecarboxylic acid with an appropriate amine to form the carboxamide linkage. The isothiazolidine ring is then introduced through a cyclization reaction involving sulfur and nitrogen-containing reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to facilitate the reactions efficiently. The scalability of the process is crucial for industrial applications, and methods such as solvent-free synthesis and microwave-assisted reactions are explored to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the isothiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can enhance binding affinity to target proteins or enzymes. The isothiazolidine ring can participate in redox reactions, potentially modulating the activity of target molecules. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: Compounds like amantadine and rimantadine share the adamantane core but differ in their functional groups and applications.
Isothiazolidine derivatives: These compounds have similar ring structures but may vary in their substituents and biological activities.
Uniqueness
N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide is unique due to its combination of an adamantane core and an isothiazolidine ring, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, setting it apart from other compounds with similar structures .
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c23-19(20-11-14-7-15(12-20)9-16(8-14)13-20)21-17-3-1-4-18(10-17)22-5-2-6-26(22,24)25/h1,3-4,10,14-16H,2,5-9,11-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGBCUXGWUZHAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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